N,2,2-Triethyl-3-methylbutyramide

Physicochemical characterization Structural isomerism Lipophilicity

N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2) is an N,N-disubstituted tertiary aliphatic amide with the molecular formula C11H23NO and a molecular weight of approximately 185.31 g/mol. Its molecular structure features a central butyramide core with a triethyl substitution pattern (N-ethyl, 2,2-diethyl) and a 3-methyl group, yielding a calculated logP of 2.78 and a density of 0.856 g/cm³ at 25°C.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 51115-73-2
Cat. No. B12688991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,2-Triethyl-3-methylbutyramide
CAS51115-73-2
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCC(CC)(C(C)C)C(=O)NCC
InChIInChI=1S/C11H23NO/c1-6-11(7-2,9(4)5)10(13)12-8-3/h9H,6-8H2,1-5H3,(H,12,13)
InChIKeySPHMMZWBAYSJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2): Physicochemical and Procurement Baseline


N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2) is an N,N-disubstituted tertiary aliphatic amide with the molecular formula C11H23NO and a molecular weight of approximately 185.31 g/mol [1]. Its molecular structure features a central butyramide core with a triethyl substitution pattern (N-ethyl, 2,2-diethyl) and a 3-methyl group, yielding a calculated logP of 2.78 and a density of 0.856 g/cm³ at 25°C . The compound is referenced in the FDA Global Substance Registration System under UNII H93GX8T72G [2]. While it shares structural homology with certain cooling agents such as WS-23 (N,2,3-trimethyl-2-isopropylbutyramide), its distinct substitution geometry — specifically the 2,2-diethyl and N-ethyl arrangement — differentiates it as a unique chemical entity rather than a direct functional analog . The compound’s physicochemical profile, including a boiling point of 252.1°C at 760 mmHg and a flash point of 146.5°C, defines its handling and formulation constraints .

Why Generic Substitution of N,2,2-Triethyl-3-methylbutyramide Fails: Structural Determinants of Function and Selectivity


In silico substitution with structurally related tertiary amides is not scientifically justified for N,2,2-triethyl-3-methylbutyramide because minor modifications to the alkyl substitution pattern profoundly alter the compound's physicochemical and interaction profile . Specifically, the 2,2-diethyl substitution creates a sterically hindered α-carbon environment that differs from the 2-isopropyl-2,3-dimethyl arrangement of WS-23 or the simpler 2,2-dimethyl substitution of WS-3 [1]. This altered geometry directly influences calculated parameters such as logP (2.78), density (0.856 g/cm³), and the compound's behavior in reverse-phase chromatographic systems [2]. Furthermore, the N-ethyl group contributes to hydrogen-bonding potential and molecular volume, distinguishing it from N-methyl or unsubstituted amide analogs . While in vitro target engagement data are not publicly available for this compound, the documented structural divergence from functionally characterized analogs precludes the assumption of equivalent performance or safety. Users requiring reproducible analytical or formulation outcomes must therefore source the specific CAS 51115-73-2 entity; any substitution without re-validation of key performance parameters introduces uncontrolled variability [3].

Product-Specific Quantitative Evidence: Differentiating N,2,2-Triethyl-3-methylbutyramide from Structural Analogs


Structural Divergence from WS-23: Quantifying Substitution Pattern and LogP

N,2,2-Triethyl-3-methylbutyramide differs from the cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutyramide) by a distinct substitution pattern at the α-carbon and nitrogen positions. The target compound possesses a 2,2-diethyl group versus the 2-isopropyl-2,3-dimethyl arrangement of WS-23 [1]. This structural disparity yields a calculated logP value of 2.78 for N,2,2-triethyl-3-methylbutyramide, as determined by SIELC’s proprietary algorithm [2]. While a directly comparable experimentally derived logP for WS-23 is not available in this context, the observed difference in substitution geometry is a known determinant of reversed-phase chromatographic retention and biological membrane permeability [3]. This evidence indicates that N,2,2-triethyl-3-methylbutyramide is not an interchangeable analog of WS-23 or similar cooling agents.

Physicochemical characterization Structural isomerism Lipophilicity

Physicochemical Property Comparison: Boiling Point and Density vs. Analogous Amides

N,2,2-Triethyl-3-methylbutyramide exhibits a boiling point of 252.1°C at 760 mmHg and a density of 0.856 g/cm³ (calculated at 25°C) . While this boiling point is consistent with other branched tertiary amides of similar molecular weight, the specific value dictates thermal stability boundaries during formulation processing and purification steps (e.g., solvent evaporation, high-temperature mixing) . The flash point of 146.5°C further informs safe handling and storage conditions, which may differ from less sterically hindered or lower molecular weight amide analogs [1]. These parameters are essential for engineering process controls and for ensuring lot-to-lot consistency in procurement specifications.

Physical chemistry Formulation Process engineering

Analytical Method Differentiation: RP-HPLC Retention Behavior on Newcrom R1 Column

A reverse-phase HPLC method has been established for the separation of N,2,2-triethyl-3-methylbutyramide using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The Newcrom R1 column is a low-silanol-activity reverse-phase column, and the method is scalable for preparative isolation and suitable for pharmacokinetic studies [2]. While no direct comparator retention time data are provided, the validated method confirms that the compound exhibits a defined, reproducible elution profile under these conditions. This analytical traceability is a critical differentiator for procurement: users requiring quantitative assay or impurity profiling must rely on CAS 51115-73-2 reference standards; substituted analogs would yield different chromatographic behavior, invalidating the method.

Analytical chemistry Chromatography Quality control

Procurement-Driven Application Scenarios for N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2)


Analytical Reference Standard and Method Development

The validated HPLC separation on a Newcrom R1 column provides a specific analytical anchor for N,2,2-triethyl-3-methylbutyramide [1]. This makes CAS 51115-73-2 a necessary reference material for laboratories developing quantitative assays, performing impurity profiling, or establishing quality control protocols. The method’s scalability to preparative separation further supports the isolation of the compound from complex mixtures for characterization or as a synthetic intermediate . Procurement of this specific compound ensures analytical consistency and traceability.

Specialty Chemical Intermediate with Defined Physicochemical Profile

The compound’s boiling point (252.1°C at 760 mmHg) and density (0.856 g/cm³) are well-documented [1]. This established physicochemical profile qualifies N,2,2-triethyl-3-methylbutyramide as a candidate intermediate in organic synthesis or formulation research where a branched, tertiary amide with specific thermal stability and density is required. The documented flash point (146.5°C) further informs safe handling and storage protocols, a key procurement consideration for process development .

Structural Probe for Structure-Activity Relationship (SAR) Studies

The compound’s unique 2,2-diethyl and N-ethyl substitution pattern distinguishes it from more common cooling agents like WS-23 (2-isopropyl-2,3-dimethyl, N-methyl) [1]. This structural divergence makes N,2,2-triethyl-3-methylbutyramide a valuable chemical tool in SAR studies aimed at elucidating how specific alkyl branching and substitution geometry influence physicochemical properties (e.g., logP = 2.78) or potential biological interactions. Sourcing the correct CAS is essential for generating reproducible SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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